Mozavaptan - 137975-06-5

Mozavaptan

Catalog Number: EVT-275192
CAS Number: 137975-06-5
Molecular Formula: C27H29N3O2
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mozavaptan is a non-peptide antagonist of the vasopressin V2 receptor (V2R). [, ] It is classified as a "vaptan," a group of drugs known for inducing aquaretic effects. [] Mozavaptan is a subject of research for its potential in treating conditions associated with water retention and vasopressin dysregulation. [, , , ]

Future Directions
  • Optimizing Treatment Strategies: Further research is needed to determine optimal dosing strategies, long-term efficacy, and safety of Mozavaptan in various conditions, including hyponatremia, PKD, and motion sickness. [, , ]
  • Understanding Individual Variability: Investigating the factors influencing individual responses to Mozavaptan, such as genetic variations, could contribute to personalized treatment approaches. []
  • Exploring New Applications: The potential of Mozavaptan in other conditions related to vasopressin dysregulation, such as heart failure and liver cirrhosis, requires further exploration. [, , ]
  • Developing Novel Vaptans: Research on Mozavaptan's structure-activity relationship could guide the development of new vaptans with improved efficacy and safety profiles. []
  • Combination Therapies: Investigating the potential of combining Mozavaptan with other therapeutic agents could lead to synergistic effects and improved treatment outcomes. []

Tolvaptan

  • Compound Description: Tolvaptan (OPC-41061) is a selective vasopressin V2-receptor antagonist. Like mozavaptan, it induces aquaresis, increasing electrolyte-free water excretion, which makes it effective in treating hyponatremia. [, , , ]
  • Relevance: Tolvaptan and mozavaptan are both non-peptide vasopressin receptor antagonists, specifically targeting the V2 receptor subtype, leading to their shared aquaretic effect. They differ slightly in their chemical structures, but both are used clinically for treating hyponatremia. [, , , , ] They are structurally related through their benzoxazole/benzazepine core structures and the presence of a 4-methylbenzoyl group.

Carbamazepine

  • Compound Description: Carbamazepine is an anticonvulsant drug also used to treat trigeminal neuralgia and bipolar disorder. In the context of the provided research, carbamazepine was used as an internal standard in a UPLC/MS-MS method developed to quantify mozavaptan in rat plasma. []
  • Relevance: Carbamazepine's relevance to mozavaptan is limited to its use as an internal standard in a specific analytical method. There is no direct structural similarity or shared biological activity between the two compounds. []

Conivaptan

  • Compound Description: Conivaptan is a non-selective vasopressin receptor antagonist, targeting both V1a and V2 receptor subtypes. It is approved for intravenous use in treating euvolemic or hypervolemic hyponatremia. [, , , ]
  • Relevance: While both conivaptan and mozavaptan work as vasopressin receptor antagonists, conivaptan's non-selective antagonism differs from mozavaptan's V2-selective antagonism. This difference impacts their pharmacological profiles and clinical applications. [, , , ] They share a similar benzoxazole/benzazepine core structure, contributing to their ability to bind vasopressin receptors.

Lixivaptan

  • Compound Description: Lixivaptan (VPA-985) is another selective V2 receptor antagonist under development for treating hyponatremia. Like mozavaptan, it promotes the excretion of electrolyte-free water. [, ]
  • Relevance: Both lixivaptan and mozavaptan are selective V2 receptor antagonists with similar mechanisms of action for treating hyponatremia. Their exact chemical structures differ, potentially influencing their pharmacokinetic and pharmacodynamic properties. [, ] They share a common pharmacophore with a central urea or thiourea moiety linked to two aromatic rings, contributing to their V2 receptor binding.

Satavaptan

  • Compound Description: Satavaptan (SR121463B) is yet another selective V2 receptor antagonist being investigated for its potential in treating hyponatremia. Its mechanism of action involves promoting aquaresis, similar to mozavaptan. [, ]
  • Relevance: Both satavaptan and mozavaptan share the same target and mechanism of action, making them structurally related compounds in the class of V2 receptor antagonists. [, ] They both feature a central heterocyclic ring system (benzazepine for Mozavaptan and a bicyclic system for Satavaptan) and an extended hydrophobic moiety.

5-Hydroxy-2,3,4,5-tetrahydro-1H-benzazepine

  • Compound Description: 5-Hydroxy-2,3,4,5-tetrahydro-1H-benzazepine is a known metabolite of mozavaptan. []
  • Relevance: This compound represents a structurally similar metabolite of mozavaptan, arising from its metabolic breakdown in vivo. [] It is a direct metabolite of mozavaptan, formed by hydroxylation at the 5 position of the benzazepine ring.
Source and Classification

Mozavaptan is derived from the benzazepine class of compounds, characterized by its structure that allows it to effectively inhibit vasopressin receptor activity. It is specifically designed to block the action of arginine vasopressin, a hormone that regulates water retention in the kidneys. The compound's chemical identity is confirmed by its International Nonproprietary Name (INN) and its CAS number, 137975-06-5.

Synthesis Analysis

The synthesis of Mozavaptan involves several intricate steps, typically commencing with the preparation of key intermediates through standard organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions. Although specific proprietary details are not widely published, general methodologies include:

  1. Nucleophilic Substitution: This step introduces functional groups necessary for the biological activity of Mozavaptan.
  2. Reduction Reactions: These reactions modify certain functional groups to enhance the compound's pharmacological properties.
  3. Cyclization: This final step forms the cyclic structure characteristic of benzazepines.

Industrial production methods focus on optimizing these synthetic routes for large-scale manufacturing, ensuring high yield and purity through controlled reaction conditions and purification techniques like crystallization and chromatography .

Molecular Structure Analysis

Mozavaptan has a molecular formula of C27H29N3O2C_{27}H_{29}N_{3}O_{2} and a molar mass of approximately 427.548 g/mol. Its structure features a complex arrangement that includes a benzazepine backbone, which is crucial for its receptor-binding capabilities. The three-dimensional conformation allows for effective interaction with vasopressin receptors, particularly influencing its binding affinity and selectivity.

Key Structural Features

  • Benzazepine Core: Provides rigidity and stability to the molecule.
  • Functional Groups: Various substituents enhance solubility and receptor affinity.
  • Stereochemistry: The specific arrangement of atoms influences biological activity.
Chemical Reactions Analysis

Mozavaptan participates in various chemical reactions that can modify its structure and functionality:

  1. Oxidation: Under specific conditions, Mozavaptan can be oxidized to form hydroxylated derivatives.
  2. Reduction: Reduction reactions can alter functional groups, potentially enhancing or diminishing activity.
  3. Substitution Reactions: Both nucleophilic and electrophilic substitutions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogenating agents, amines, thiols.

These reactions are critical for modifying Mozavaptan to improve its pharmacological properties or to synthesize analogs for further research .

Mechanism of Action

Mozavaptan exerts its effects primarily by antagonizing the vasopressin type 2 receptors located in renal collecting duct cells. By binding to these receptors without activating them, it inhibits the action of arginine vasopressin, leading to increased water excretion (diuresis) and correction of hyponatremia.

Pharmacokinetics

  • Metabolism: Mozavaptan undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4.
  • Clearance: The compound is cleared from circulation through metabolic pathways influenced by various physiological factors such as gender and genetic polymorphisms .
Physical and Chemical Properties Analysis

Mozavaptan exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited water solubility.
  • Stability: The compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Mozavaptan's primary application lies in treating hyponatremia due to conditions such as heart failure or syndrome of inappropriate antidiuretic hormone secretion. Its ability to promote water excretion without significant electrolyte loss makes it a valuable therapeutic agent.

Research Applications

In addition to clinical use, Mozavaptan serves as a research tool in pharmacology studies focusing on vasopressin receptor interactions and signaling pathways. Its role in understanding water balance regulation in various physiological conditions continues to be an area of active investigation .

Introduction to Mozavaptan in Pharmacological Research

Historical Development of Vasopressin Receptor Antagonists

The development of vasopressin receptor antagonists represents a significant advancement in addressing disorders of water homeostasis. Before the 1990s, therapeutic options for conditions like hyponatremia were limited to fluid restriction, demeclocycline, or hypertonic saline—approaches with variable efficacy and significant side effects. The discovery that vasopressin (also known as antidiuretic hormone) exerts its effects through specific receptor subtypes (V1a, V1b, and V2) catalyzed research into targeted receptor blockade. Early peptide antagonists faced practical limitations due to poor oral bioavailability and paradoxical agonist effects upon chronic administration. The breakthrough came with the synthesis of non-peptide orally bioavailable antagonists in the early 1990s, termed "vaptans." These agents were designed to selectively inhibit vasopressin receptors without intrinsic agonist activity. Mozavaptan emerged during this transformative period as a pioneering compound, alongside conivaptan (a mixed V1a/V2 antagonist) and later agents like tolvaptan and lixivaptan. The vaptan class fundamentally expanded the therapeutic arsenal for conditions characterized by impaired water excretion [1] [7].

Mozavaptan: Discovery and Classification as a V2 Receptor Antagonist

Mozavaptan (chemical name: N-(4-(((5RS)-5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)phenyl)-2-methylbenzamide; development code OPC-31260) was discovered and characterized by Otsuka Pharmaceuticals. It was identified as the first non-peptide, orally available vasopressin V2 receptor antagonist following systematic structure-activity relationship studies starting from benzazepine derivatives [1] [3]. Key structural modifications, particularly the introduction of a dimethylaminoethyl group at the 5-position of the benzazepine ring, optimized both its water solubility and oral bioavailability while maintaining potent receptor binding [1]. Mozavaptan functions as a competitive and selective antagonist at the vasopressin V2 receptor subtype. In vitro binding assays demonstrated its high affinity for the human V2 receptor, with a half-maximal inhibitory concentration (IC50) of 14 nanomolar. Crucially, it exhibits approximately 85-fold selectivity for the V2 receptor over the V1a receptor (IC50 = 1.2 micromolar), minimizing potential off-target vascular effects [3] [10]. This selectivity profile classifies Mozavaptan firmly within the category of selective V2 receptor antagonists (V2RAs), distinguishing it from mixed antagonists like conivaptan [7].

Significance in Addressing Hyponatremia and Water Homeostasis Disorders

Mozavaptan's primary pharmacological significance lies in its ability to correct hyponatremia resulting from inappropriate water retention. Hyponatremia, defined as a serum sodium concentration below 135 milliequivalents per liter, is the most prevalent electrolyte disorder in hospitalized patients and carries substantial morbidity and mortality risks, particularly in conditions like the syndrome of inappropriate antidiuretic hormone secretion (SIADH), heart failure, and cirrhosis [9]. Traditional therapies often proved inadequate or poorly tolerated. Mozavaptan addresses the core pathophysiological mechanism in dilutional hyponatremia: excessive vasopressin activity leading to unregulated water reabsorption via V2 receptors in the renal collecting ducts. By blocking these receptors, Mozavaptan inhibits the translocation of aquaporin-2 (AQP2) water channels to the luminal membrane of collecting duct cells. This action induces aquaresis—the excretion of solute-free water—without significant loss of sodium, potassium, or other electrolytes, thereby promoting a rise in serum sodium concentration and osmolality [1] [9]. Its approval in Japan in 2006 specifically for hyponatremia associated with paraneoplastic SIADH marked a milestone in targeted therapy for water balance disorders [1] [10].

Properties

CAS Number

137975-06-5

Product Name

Mozavaptan

IUPAC Name

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)

InChI Key

WRNXUQJJCIZICJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C

Synonyms

5-dimethylamino-1-(4-(2-methylbenzoylamino)benzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
benzamide, N-(4-((5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)phenyl)-2-methyl-, hydrochloride (1:1)
mozavaptan
mozavaptan hydrochloride
mozavaptane hydrochloride
N-(4-(((5RS)-5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)phenyl)-2-methylbenzamide
OPC 31260
OPC-31260
physuline

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.